molecular formula C18H18BrNO4S B11695731 ethyl 2-[2-(4-bromophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-[2-(4-bromophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11695731
M. Wt: 424.3 g/mol
InChI Key: HFPNNIHFLFXMGD-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4-bromophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of ethyl 2-[2-(4-bromophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps. One common synthetic route includes the condensation of 4-bromophenol with ethyl 2-bromoacetate to form ethyl 2-(4-bromophenoxy)acetate. This intermediate is then reacted with cyclopenta[b]thiophene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Chemical Reactions Analysis

Ethyl 2-[2-(4-bromophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 2-[2-(4-bromophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a voltage-gated sodium channel blocker, similar to other thiophene derivatives .

Comparison with Similar Compounds

Ethyl 2-[2-(4-bromophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18BrNO4S

Molecular Weight

424.3 g/mol

IUPAC Name

ethyl 2-[[2-(4-bromophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H18BrNO4S/c1-2-23-18(22)16-13-4-3-5-14(13)25-17(16)20-15(21)10-24-12-8-6-11(19)7-9-12/h6-9H,2-5,10H2,1H3,(H,20,21)

InChI Key

HFPNNIHFLFXMGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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